Cas no 2408428-30-6 ((2,2-Difluorocyclopropyl)boronic acid)

(2,2-Difluorocyclopropyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-Difluoro-cyclopropaneboronic acid
- (2,2-Difluorocyclopropyl)boronic acid
- SB36037
-
- MDL: MFCD30214125
- インチ: 1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2
- InChIKey: QWZSRHCUSWEFQW-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1B(O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 106
- トポロジー分子極性表面積: 40.5
(2,2-Difluorocyclopropyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160583-10.0g |
(2,2-difluorocyclopropyl)boronic acid |
2408428-30-6 | 10g |
$3622.0 | 2023-06-04 | ||
eNovation Chemicals LLC | Y1124944-5g |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 95% | 5g |
$6715 | 2024-07-28 | |
Enamine | EN300-160583-1.0g |
(2,2-difluorocyclopropyl)boronic acid |
2408428-30-6 | 1g |
$842.0 | 2023-06-04 | ||
eNovation Chemicals LLC | Y1124944-1g |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 95% | 1g |
$1765 | 2024-07-28 | |
Enamine | EN300-160583-0.05g |
(2,2-difluorocyclopropyl)boronic acid |
2408428-30-6 | 0.05g |
$197.0 | 2023-06-04 | ||
Chemenu | CM1019934-1g |
(2,2-difluorocyclopropyl)boronic acid |
2408428-30-6 | 97%+ | 1g |
$1308 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0274-500mg |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 97% | 500mg |
7123.56CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0274-50mg |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 97% | 50mg |
1636.72CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1124944-50mg |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 95% | 50mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0274-250mg |
2,2-Difluoro-cyclopropaneboronic acid |
2408428-30-6 | 97% | 250mg |
¥7852.06 | 2025-01-21 |
(2,2-Difluorocyclopropyl)boronic acid 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
(2,2-Difluorocyclopropyl)boronic acidに関する追加情報
(2,2-Difluorocyclopropyl)boronic acid (CAS No. 2408428-30-6): A Key Intermediate in Modern Pharmaceutical Synthesis
(2,2-Difluorocyclopropyl)boronic acid, identified by the CAS number 2408428-30-6, is a highly valuable compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by a cyclopropyl ring substituted with two fluorine atoms and a boronic acid functional group, make it an indispensable intermediate in the synthesis of various bioactive molecules. This compound has garnered significant attention in recent years due to its role in the development of innovative therapeutic agents, particularly in the area of targeted cancer therapies and anti-inflammatory drugs.
The significance of (2,2-Difluorocyclopropyl)boronic acid lies in its ability to serve as a versatile building block for constructing complex molecular architectures. The presence of fluorine atoms in the cyclopropyl ring enhances the metabolic stability and lipophilicity of the resulting drug candidates, which is crucial for improving their pharmacokinetic profiles. Additionally, the boronic acid moiety facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental in the synthesis of biaryl compounds widely used in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for pharmaceutical applications. Among these, (2,2-Difluorocyclopropyl)boronic acid has emerged as a critical intermediate in the synthesis of fluorinated cyclopropanes, which exhibit remarkable biological activities. These compounds have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression and inflammatory responses. The incorporation of fluorine atoms into these molecules not only improves their binding affinity to biological targets but also enhances their resistance to degradation by metabolic enzymes.
The utility of (2,2-Difluorocyclopropyl)boronic acid extends beyond its role as a synthetic intermediate. It has been employed in the development of probes for imaging and diagnostic applications. For instance, fluorinated cyclopropane derivatives have been used as substrates for positron emission tomography (PET) imaging agents, allowing researchers to visualize biological processes with high precision. This application underscores the compound's potential in translational medicine, where it bridges the gap between academic research and clinical practice.
One of the most compelling aspects of working with (2,2-Difluorocyclopropyl)boronic acid is its compatibility with various synthetic methodologies. Its boronic acid functionality allows for seamless integration into multi-step synthetic routes, enabling chemists to construct intricate molecular frameworks with relative ease. Furthermore, its stability under a wide range of reaction conditions makes it an ideal candidate for large-scale production and industrial applications.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacological properties. (2,2-Difluorocyclopropyl)boronic acid exemplifies this trend by serving as a cornerstone in the synthesis of next-generation therapeutics. Its ability to be incorporated into diverse molecular scaffolds has led to the discovery of several lead compounds that are currently undergoing clinical evaluation. These findings highlight the compound's potential to contribute to significant advancements in human health.
From a chemical perspective, (2,2-Difluorocyclopropyl)boronic acid represents an elegant example of how structural modifications can yield compounds with tailored biological activities. The interplay between electronic and steric effects induced by the fluorine atoms and the boronic acid group results in molecules that are both potent and selective. This underscores the importance of understanding molecular interactions at a fundamental level when designing new drugs.
The future prospects for (2,2-Difluorocyclopropyl)boronic acid are bright, with ongoing research exploring its applications in areas such as materials science and agrochemicals. Its unique properties make it a promising candidate for developing advanced materials with enhanced functionality. Additionally, its role in sustainable chemistry cannot be overstated, as it enables more efficient synthetic routes that minimize waste and reduce environmental impact.
In conclusion, (2,2-Difluorocyclopropyl)boronic acid (CAS No. 2408428-30-6) is a multifaceted compound that plays a pivotal role in modern pharmaceutical synthesis. Its structural features and reactivity make it an invaluable tool for chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of contemporary drug discovery efforts.
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